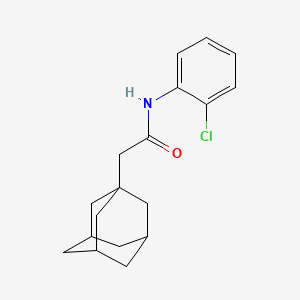![molecular formula C21H15F3N2O3S B2664096 2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione CAS No. 860785-69-9](/img/structure/B2664096.png)
2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a complex organic compound characterized by the presence of multiple functional groups including phenyl, thiazole, and isoindole rings. The trifluoromethyl group enhances its chemical stability and modifies its biological activity, making this compound a subject of scientific and industrial interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the 3-(Trifluoromethyl)phenoxy acetic acid derivative.
Reagents: 3-(Trifluoromethyl)phenol, Chloroacetic acid, Sodium hydroxide.
Reaction conditions: Reflux in aqueous ethanol.
Step 2: Thiazole ring formation via cyclization.
Reagents: Thiourea, α-Haloketone.
Reaction conditions: Heated under nitrogen atmosphere.
Step 3: Formation of the isoindole-1,3-dione ring.
Reagents: Phthalic anhydride, Ammonium acetate.
Reaction conditions: Heated under reflux.
Industrial Production Methods
Large-scale synthesis might involve continuous flow reactions to improve yield and reduce production time.
Catalysts such as palladium or nickel might be used to streamline synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Likely targets the thiazole ring due to sulfur oxidation state versatility.
Reduction: Trifluoromethyl group is relatively inert to reduction.
Substitution: Occurs predominantly on the phenoxy and thiazole groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, Oxone.
Reduction Reagents: Lithium aluminum hydride, Palladium on carbon.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Utilized in the preparation of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic cycles.
Biology
Drug Design: Investigated for potential use as a pharmacophore due to its trifluoromethyl group enhancing metabolic stability.
Medicine
Antimicrobial Activity: Shows promise in inhibiting bacterial and fungal growth.
Anti-inflammatory Properties: Being explored for its efficacy in reducing inflammation.
Industry
Agricultural Chemicals: Potential use as a pesticide due to its biological activity.
Material Science: Incorporation into polymers for improved thermal stability.
Mechanism of Action
Molecular Targets: Interacts with enzymes and proteins due to its complex structure.
Pathways Involved: May inhibit specific biological pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds: Compounds with isoindole-1,3-dione or thiazole rings.
Uniqueness: The trifluoromethyl group is relatively rare and imparts unique properties.
List of Similar Compounds: Thiazolidinediones, Isoindolinone derivatives.
This compound is fascinating for its broad range of potential applications across different fields. What do you find most intriguing about it?
Properties
IUPAC Name |
2-[2-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S/c22-21(23,24)13-4-3-5-15(10-13)29-11-18-25-14(12-30-18)8-9-26-19(27)16-6-1-2-7-17(16)20(26)28/h1-7,10,12H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFUBOMALKBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE](/img/structure/B2664014.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2664015.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)
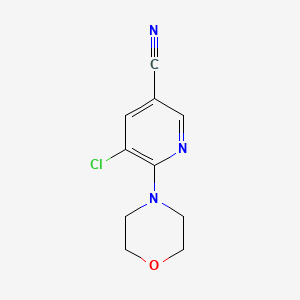
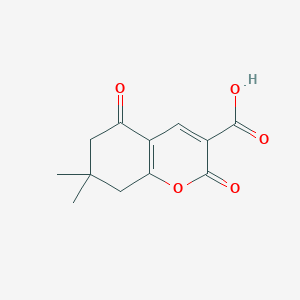
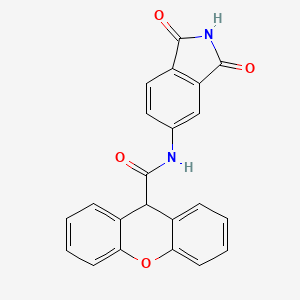
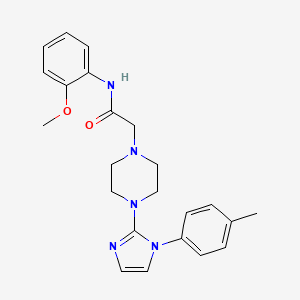
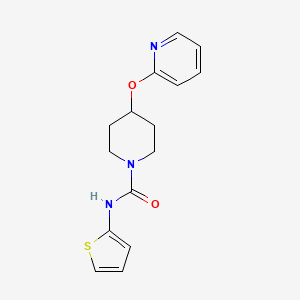
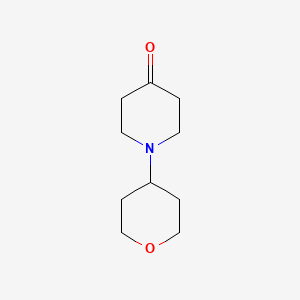
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)
![N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2664033.png)
